REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[Br:9][C:10]1[S:11][CH:12]=[CH:13][C:14]=1[CH3:15]>ClCCl>[Br:9][C:10]1[S:11][C:12]([C:1](=[O:3])[CH3:2])=[CH:13][C:14]=1[CH3:15] |f:1.2.3.4|
|
Name
|
|
Quantity
|
7.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
11.53 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched
|
Type
|
ADDITION
|
Details
|
by added water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on silica gel (180 g)
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and heptane (1:6)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(S1)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |